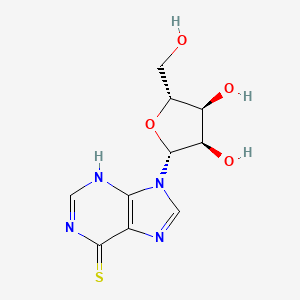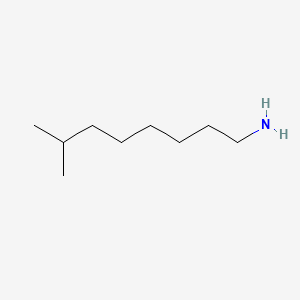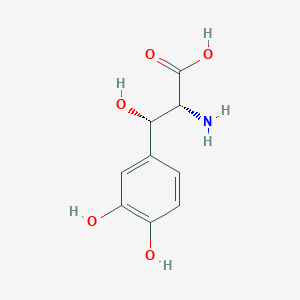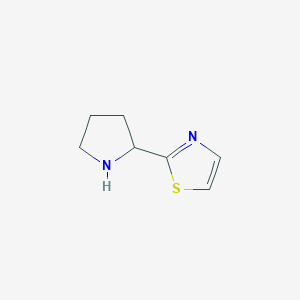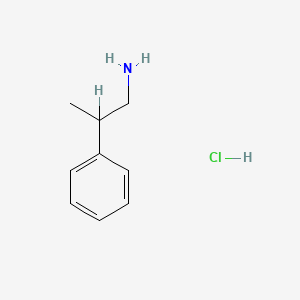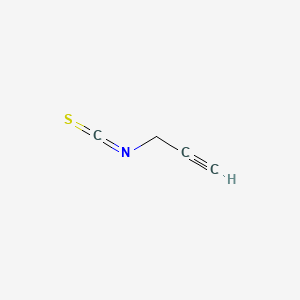
Propargyl isothiocyanate
Overview
Description
Synthesis Analysis
Researchers have developed methods for preparing isothiocyanate-substituted allenes, including Propargyl isothiocyanate, through sigmatropic rearrangement of propargyl thiocyanates. The [3,3]-sigmatropic rearrangement can be successfully performed using flash vacuum pyrolysis technique (FVP) .Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a propargyl group (a three-carbon alkynyl chain ending in a methylene group) and an isothiocyanate group (a functional group with the connectivity N=C=S).Chemical Reactions Analysis
These compounds exhibit a variety of reactions, such as isomerization, ring closure, and electrophilic addition, leading to heterocyclic products. A coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media has been reported to yield cyclized products efficiently .Physical And Chemical Properties Analysis
This compound has a molecular formula of C4H3NS and an average mass of 97.138 Da .Scientific Research Applications
Synthesis and Reaction Pathways
Synthesis of Isothiocyanate Substituted Allenes : The preparation of isothiocyanate substituted allenes through a [3,3] sigmatropic rearrangement of propargyl thiocyanates has been described. These compounds are significant for their ability to undergo various reactions, including ionic or sigmatropic isomerization, electrocyclic ring closure, and cycloaddition, leading to the formation of heterocyclic products (Banert et al., 2002).
Coupling Reaction in Aqueous Media : A high-yielding coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media has been developed, resulting in cyclized products. This method has applications in synthesizing functionalized compounds under mild conditions (Viart et al., 2014).
Gold(I)-Catalyzed Heterocyclization : A selective gold(I)-catalyzed intramolecular heterocyclization of homopropargylic isothiocyanates has been developed, efficiently yielding cycloadducts with a broad substrate scope (Jiang et al., 2015).
Heterocyclic Synthesis and Catalysis
Base-mediated Hydroamination : Propargylamine's base-mediated hydroamination with isothiocyanates leads to the regioselective synthesis of diversely substituted imidazole-2-thione and spiro-cyclic imidazolidine-2-thione. This reaction highlights an efficient, atom-economical route for synthesizing heterocyclic compounds (Ranjan et al., 2014).
Synthesis of 1,3-Oxathiol-2-ylidenes : The DBU mediated 5-exo-dig cyclization of isothiocyanate and propargyl alcohol has been accomplished, providing a pathway to valuable heterocyclic compounds. This synthesis demonstrates the importance of nucleophilicity modes in determining the outcome of the cyclization reaction (Savarimuthu et al., 2020).
Mechanism of Action
Target of Action
Propargyl isothiocyanate, also known as 3-isothiocyanatoprop-1-yne, is a compound that exhibits various biological characteristics . The primary targets of isothiocyanates (ITCs) are proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The different modes of nucleophilicity of isothiocyanates were found to depend on the substitution pattern of propargyl alcohol .
Mode of Action
Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes . The major mechanisms by which the isothiocyanates confer protection involve induction of stress response pathways that restore the cellular redox and protein homeostasis, and contribute to resolution of inflammation .
Biochemical Pathways
Isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . They affect various biochemical pathways, including those related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Pharmacokinetics
It is known that isothiocyanates are high in bioavailability, as nearly 90% of orally administered isothiocyanates are absorbed . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
Isothiocyanates have been shown to inhibit tumorigenesis without any toxicity and undesirable side effects . They induce apoptosis in many cancer cell lines . Their anticancer activity is exerted via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid raise environmental and safety concerns, particularly when using these reagents for large-scale applications . Furthermore, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .
Safety and Hazards
An incident involving an explosion during the distillation of Propargyl isothiocyanate prompted a study to understand the underlying causes. The study emphasizes the importance of recognizing the potential hazards and adopting safe handling practices.
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
properties
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24309-48-6, 54122-88-2 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24309-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



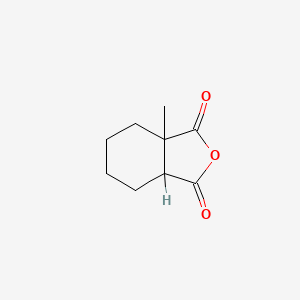
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)

